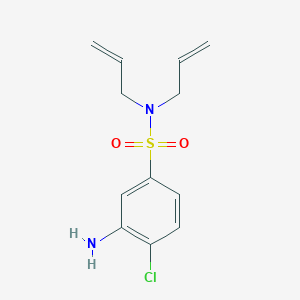

N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h3-6,9H,1-2,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVGQIROMMLFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, including in vitro and in vivo experiments, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Its molecular structure includes a sulfonamide group attached to a chlorobenzene ring, which is hypothesized to enhance its activity against various pathogens.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, halogenated sulfonamides have shown effectiveness against multi-drug resistant (MDR) pathogens by bypassing efflux pumps associated with resistance mechanisms .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

The compound has demonstrated submicromolar activity against several gram-positive bacteria, including MRSA, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of Wnt signaling pathways, which are critical in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

A recent investigation into the effects of this compound on colorectal cancer cells revealed significant inhibitory effects on cell growth. The compound was found to reduce the expression of Ki67, a marker associated with cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules involved in cellular processes:

- Calcium Channel Modulation : Similar compounds have been shown to affect calcium channel activity, leading to alterations in perfusion pressure and coronary resistance .

- Inhibition of β-Catenin : The compound may inhibit β-catenin-mediated transcriptional activity, which is crucial for tumor growth and metastasis .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Theoretical models predict favorable absorption and distribution characteristics, although empirical studies are necessary to confirm these findings.

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Moderate |

| Excretion | Renal |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide exhibits promising antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, have shown effectiveness against multi-drug resistant (MDR) pathogens. The halogenated structure allows it to interact with bacterial efflux pumps, enhancing its efficacy against resistant strains .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound in developing new antibiotics.

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymeric materials. Its diallyl functional groups allow for cross-linking reactions, leading to the formation of durable and heat-resistant polymers. These materials are suitable for applications in coatings and adhesives.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 15% |

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound serves as a reagent for chromatographic techniques. It can be employed in high-performance liquid chromatography (HPLC) to separate and quantify various analytes due to its unique chemical properties.

Case Study: HPLC Method Development

A research group developed an HPLC method utilizing this compound as a derivatizing agent for amino acids. The method achieved high sensitivity and specificity, demonstrating the compound's utility in analytical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

For a meaningful comparison, hypothetical analogs might include:

a. 4-Chloro-N-phenylbenzenesulfonamide

- Structural Differences: Lacks allyl groups on the amino nitrogen.

b. N-Allyl-3-amino-4-chlorobenzenesulfonamide

- Structural Differences : Contains one allyl group instead of two.

- Functional Impact: Mono-allylation may offer intermediate reactivity in polymerization or intermediate bioactivity compared to the di-allylated compound.

c. 3-Chloro-N-phenyl-phthalimide (from )

- Structural Differences : Features a phthalimide core instead of a sulfonamide group.

- Functional Impact: Phthalimides are often used as monomers for polyimides (e.g., in high-temperature polymers), whereas sulfonamides are more commonly associated with antimicrobial or carbonic anhydrase inhibitory activity.

Key Research Findings and Data Gaps

Limitations of Available Evidence

The provided sources ( and ) focus on unrelated compounds (e.g., 3-chloro-N-phenyl-phthalimide) and crystallography software (SHELX), respectively. Neither addresses sulfonamide derivatives or their comparative analysis. For a rigorous comparison of this compound, access to the following would be required:

Synthetic studies detailing its reactivity and purification.

Spectroscopic data (e.g., NMR, MS) for structural confirmation.

Biological or materials science assays comparing its performance to analogs.

Preparation Methods

Synthetic Route via Nitro-Substituted Precursors

A reported method involves the reduction of 3-nitro-4-chlorobenzenesulfonamide derivatives to the corresponding 3-amino-4-chlorobenzenesulfonamide. For example, a patent describes the synthesis of related 3-amino-4-chloro benzamide compounds by:

- Reacting 3-nitro-4-chlorobenzoic acid with coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane to form an activated ester intermediate.

- Subsequent reaction with an amine (e.g., 3-chloro-2-methylaniline) to form the nitro-substituted benzamide.

- Reduction of the nitro group to an amino group using zinc and sodium hydroxide under controlled conditions to yield the 3-amino-4-chlorobenzamide intermediate.

While this method is for benzamide derivatives, similar reduction strategies apply to sulfonamide analogs, where the nitro group on the aromatic ring is reduced to an amino group.

Direct Sulfonamide Formation

Alternatively, sulfonyl chlorides derived from 3-amino-4-chlorobenzenesulfonic acid can be reacted with ammonia or primary amines to form the sulfonamide core. This classical sulfonamide synthesis involves:

- Preparation of 3-amino-4-chlorobenzenesulfonyl chloride via chlorosulfonation of 3-amino-4-chlorobenzene.

- Reaction of the sulfonyl chloride with ammonia or an amine to yield the sulfonamide.

This method is widely used for preparing sulfonamide compounds and can be adapted for the chlorinated amino derivative.

N,N-Diallylation of 3-amino-4-chlorobenzenesulfonamide

The key step to obtain this compound is the diallylation of the sulfonamide nitrogen atoms.

Alkylation Using Diallyl Halides

- The sulfonamide is treated with diallyl chloride or diallyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux or elevated temperatures.

- The base deprotonates the sulfonamide nitrogen, enabling nucleophilic substitution on the allyl halide to form the N,N-diallyl derivative.

Reaction Conditions and Yields

- Reaction times vary from 3 to 12 hours depending on temperature and reagent concentrations.

- Yields for N,N-diallylation are generally high, often exceeding 80%, with purification by recrystallization or chromatography.

- Careful control of stoichiometry is essential to avoid mono-allylation or over-alkylation side products.

Summary of Preparation Methods with Data Table

Research Findings and Mechanistic Insights

- The reduction of nitro groups to amino groups in aromatic sulfonamides is efficiently achieved with zinc and sodium hydroxide, providing high yields and minimal side reactions.

- The use of carbodiimide coupling agents with HOBt facilitates the formation of reactive esters that improve amide bond formation efficiency and purity.

- N,N-diallylation proceeds via nucleophilic substitution, with the sulfonamide nitrogen acting as a nucleophile after deprotonation by a base. The allyl halide serves as the electrophile, and the reaction is sensitive to solvent and temperature to prevent side reactions such as polymerization of allyl groups.

- Purification methods typically involve recrystallization from suitable solvents or chromatographic techniques to isolate the pure N,N-diallyl derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of 3-amino-4-chlorobenzenesulfonyl chloride with diallylamine. Key steps include:

- Chlorosulfonation : Reacting 3-amino-4-chlorobenzene with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate .

- Amine Coupling : Adding diallylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (8–9) to prevent side reactions.

- Purification : Recrystallization from ethanol or chromatography for high purity.

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (2–4 hrs) improves yield (>75%) .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR to confirm diallyl group integration (δ 5.6–5.8 ppm for vinyl protons) and sulfonamide NH absence due to substitution. C NMR detects sulfonyl (C=O, ~110 ppm) and chlorobenzene signals .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns.

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (<0.3% deviation) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

- Methodological Answer : Challenges include:

- Disorder in Allyl Groups : Dynamic disorder in diallyl moieties complicates electron density maps. Mitigate by refining split positions with occupancy constraints .

- Hydrogen Bonding Ambiguity : Use SHELXL (via SHELX suite) to model N–H···O=S interactions with distance restraints (N–H = 0.86 Å, H···O = 2.2 Å) .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms .

Q. How can conflicting spectroscopic data (e.g., IR vs. NMR) for sulfonamide derivatives be systematically analyzed?

- Methodological Answer :

- Contradiction Identification : Compare IR (S=O stretching ~1350 cm) with NMR sulfonamide proton absence to confirm substitution .

- Hypothesis Testing : If IR shows unexpected peaks, check for byproducts (e.g., unreacted sulfonyl chloride via Cl ion test).

- Cross-Validation : Use X-ray crystallography as a definitive structural arbiter .

Q. What strategies improve the bioactivity prediction of this compound analogs?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., Cl position, allyl bulk) with activity using descriptors like logP and Hammett constants .

- Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina, focusing on sulfonamide-Zn coordination .

- In Vitro Validation : Prioritize analogs with <100 nM IC in enzyme inhibition assays .

Data Contradiction Analysis

Q. How to interpret discrepancies in melting points reported for sulfonamide derivatives across studies?

- Methodological Answer :

- Source Evaluation : Compare purity methods (e.g., HPLC vs. TLC). Higher-purity samples (>99%) from recrystallization show narrower melting ranges .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms (e.g., Form I vs. II) that alter melting points .

- Environmental Factors : Control heating rate (1°C/min) and sample mass (2–5 mg) to standardize measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.